(2-Methyl-1,3-dioxan-2-yl)methanamine
Overview
Description
(2-Methyl-1,3-dioxan-2-yl)methanamine: is an organic compound with the molecular formula C5H11NO2 It is a derivative of dioxane, featuring a methanamine group attached to a 2-methyl-1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,3-dioxan-2-yl)methanamine typically involves the reaction of 2-methyl-1,3-dioxane with methanamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The process often includes steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-1,3-dioxan-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include aldehydes, ketones, simpler amines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, (2-Methyl-1,3-dioxan-2-yl)methanamine is used as a building block for synthesizing more complex molecules
Biology and Medicine: This compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, which can be used in drug development and other medical applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-dioxan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to fully elucidate the pathways involved.
Comparison with Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2-Chloromethyl-1,3-dioxolane
- 2-Ethyl-2-methyl-1,3-dioxolane
Uniqueness: (2-Methyl-1,3-dioxan-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(2-methyl-1,3-dioxan-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(5-7)8-3-2-4-9-6/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKSMCQYNCJYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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